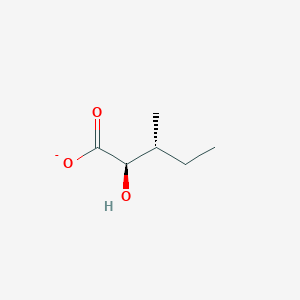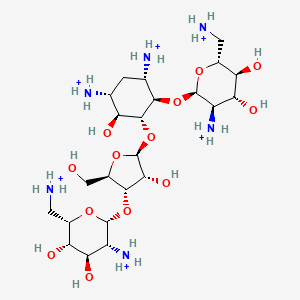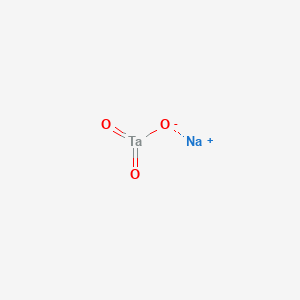
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is a diterpene compound produced by the A1 mating type of the genus Phytophthora. This genus includes several plant pathogens responsible for devastating diseases in crops such as potatoes, tomatoes, and cacao. The hormone plays a crucial role in the sexual reproduction of these organisms by inducing the formation of oospores in the A2 mating type .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of (3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one involves several steps, including the synthesis of subunits and their subsequent coupling. The synthesis typically begins with the preparation of the C1-C10, C10-C13, and C9-C16 subunits, followed by their assembly into the final compound. Key reagents used in these reactions include Grignard reagents, t-BuOMe, dichloromethane, and diethyl ether. The reactions are conducted under nitrogen atmosphere using standard Schlenk techniques .
Industrial Production Methods
The synthesis methods developed in laboratories can be scaled up for industrial production, but this would require optimization of reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, TBAF, and H2 with Pd/C as a catalyst. The major products formed from these reactions are intermediates that are further processed to yield the final hormone .
Scientific Research Applications
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one has several scientific research applications:
Mechanism of Action
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one exerts its effects by inducing the formation of oospores in the A2 mating type of Phytophthora. The hormone binds to specific receptors on the A2 mating type, triggering a cascade of molecular events that lead to the development of sexual spores. This process involves the activation of various signaling pathways and the expression of genes related to sexual reproduction .
Comparison with Similar Compounds
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is unique in its ability to induce oospore formation in the A2 mating type. Similar compounds include Phytophthora mating hormone alpha2, which is produced by the A2 mating type and induces oospore formation in the A1 mating type. Both hormones are acyclic oxygenated diterpenes, but they differ in their specific molecular structures and the mating types they affect .
Conclusion
This compound is a vital compound for the sexual reproduction of Phytophthora species. Its synthesis, chemical reactions, and applications in scientific research make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into the biology of these plant pathogens and help in developing effective control strategies.
Properties
Molecular Formula |
C20H40O4 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |
InChI |
InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3/t16-,17-,18-,20-/m1/s1 |
InChI Key |
KVWYIWRSDKQRFM-SOAMZJECSA-N |
Isomeric SMILES |
C[C@H](CCC[C@](C)(CCC[C@@H](C)CO)O)CCC(=O)[C@H](C)CCO |
Canonical SMILES |
CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-Methyl-6-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]dioxan-3-yl]propanoic acid](/img/structure/B1262100.png)

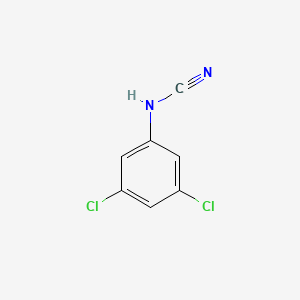
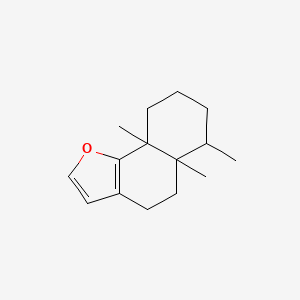
![(6S,6aR,7S,12aR)-1,3,4,8,10,11-Hexamethoxy-6-phenyl-7-[(1E)-2-phenylethenyl]-6a,12a-dihydro-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran](/img/structure/B1262105.png)
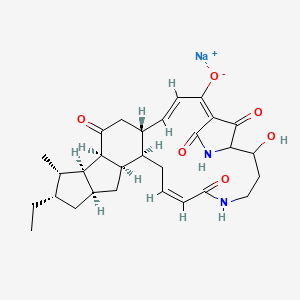
![trans-2-Enoyl-OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262109.png)

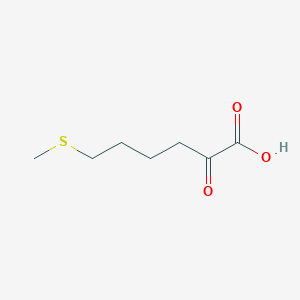
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide;hydrochloride](/img/structure/B1262114.png)
